![molecular formula C20H20N4O3 B2723490 (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 923106-92-7](/img/structure/B2723490.png)
(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the furan ring is an aromatic heterocycle and might undergo electrophilic substitution. The piperazine ring could potentially be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Novel Compounds : A study reported the synthesis of a novel class of compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, highlighting the regiospecific conversion of ester functionalities and the formation of a fused pyridazinone skeleton through intramolecular cyclization (Koza et al., 2013).
Synthesis of Pyridazinone Derivatives : Another research focused on the synthesis of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives, evaluating their analgesic and anti-inflammatory activities. The study also discussed the structure-activity relationship of these compounds (Gökçe et al., 2005).
Biological Activities and Applications
Analgesic and Anti-inflammatory Properties : Research on new Mannich bases of arylpyridazinones showed promising analgesic and anti-inflammatory agents, with specific compounds outperforming standard drugs in preclinical models without inducing gastric ulcerogenic effects (Gökçe et al., 2005).
Vasorelaxant and Antiplatelet Activities : A study on new pyridazinone derivatives starting from alkyl furans revealed their potential as vasorelaxant and antiplatelet agents, identifying silyl ethers and N,O-dibenzyl derivatives as the most active compounds (Costas et al., 2010).
Antipsychotic Potential : Conformationally constrained butyrophenones bearing a similar furan-based moiety were evaluated as antipsychotic agents, showing significant affinity for dopamine and serotonin receptors. The study suggests the therapeutic potential of these compounds in treating psychiatric disorders (Raviña et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-16-6-4-15(5-7-16)20(25)24-12-10-23(11-13-24)19-9-8-17(21-22-19)18-3-2-14-27-18/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFBZGWOGSLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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